N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide
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Overview
Description
N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired 1,3,4-thiadiazole derivative.
Chemical Reactions Analysis
N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl chlorides, potassium thiocyanate, and phenylisothiocyanate . The major products formed from these reactions are typically other 1,3,4-thiadiazole derivatives with different substituents, which can exhibit different biological activities.
Scientific Research Applications
In chemistry, it is used as a precursor for the synthesis of other 1,3,4-thiadiazole derivatives . In biology and medicine, it has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains . Additionally, it has been explored for its potential use in the development of new pharmaceuticals and industrial applications .
Mechanism of Action
The mechanism of action of N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity and disrupting essential biological processes . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide can be compared with other 1,3,4-thiadiazole derivatives, such as those synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one These compounds share similar chemical structures and biological activities but may differ in their specific substituents and resulting properties
Properties
Molecular Formula |
C20H21N3O3S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C20H21N3O3S2/c1-15(16-8-4-2-5-9-16)14-19-22-23-20(27-19)21-18(24)12-13-28(25,26)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3,(H,21,23,24) |
InChI Key |
KPEQFVQOHNYOJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NN=C(S1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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